molecular formula C10H13N3O3S B2717639 1-(methylsulfonyl)-N-(pyridin-2-yl)azetidine-3-carboxamide CAS No. 1448070-20-9

1-(methylsulfonyl)-N-(pyridin-2-yl)azetidine-3-carboxamide

Cat. No.: B2717639
CAS No.: 1448070-20-9
M. Wt: 255.29
InChI Key: XOLOTBBLXOYHTR-UHFFFAOYSA-N
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Description

1-(methylsulfonyl)-N-(pyridin-2-yl)azetidine-3-carboxamide is a synthetic organic compound that belongs to the class of azetidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(methylsulfonyl)-N-(pyridin-2-yl)azetidine-3-carboxamide typically involves the following steps:

    Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving suitable precursors.

    Introduction of the Methylsulfonyl Group: This step involves the sulfonylation of the azetidine ring using reagents such as methylsulfonyl chloride.

    Attachment of the Pyridin-2-yl Group: This can be done through nucleophilic substitution reactions where the pyridin-2-yl group is introduced to the azetidine ring.

    Formation of the Carboxamide Group: This involves the conversion of a suitable precursor to the carboxamide functionality.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(methylsulfonyl)-N-(pyridin-2-yl)azetidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new groups or replace existing ones.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various alkyl or acyl groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential bioactive compound for studying biological processes.

    Medicine: As a lead compound for the development of new pharmaceuticals.

    Industry: As an intermediate in the production of materials or other chemicals.

Mechanism of Action

The mechanism of action of 1-(methylsulfonyl)-N-(pyridin-2-yl)azetidine-3-carboxamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    Azetidine-3-carboxamide: Lacks the methylsulfonyl and pyridin-2-yl groups.

    N-(pyridin-2-yl)azetidine-3-carboxamide: Lacks the methylsulfonyl group.

    1-(methylsulfonyl)azetidine-3-carboxamide: Lacks the pyridin-2-yl group.

Uniqueness

1-(methylsulfonyl)-N-(pyridin-2-yl)azetidine-3-carboxamide is unique due to the presence of both the methylsulfonyl and pyridin-2-yl groups, which can impart distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

1-methylsulfonyl-N-pyridin-2-ylazetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O3S/c1-17(15,16)13-6-8(7-13)10(14)12-9-4-2-3-5-11-9/h2-5,8H,6-7H2,1H3,(H,11,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOLOTBBLXOYHTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CC(C1)C(=O)NC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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